5-(2,3-Difluorophenyl)-2-formylphenol
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Overview
Description
5-(2,3-Difluorophenyl)-2-formylphenol is an organic compound characterized by the presence of two fluorine atoms attached to a phenyl ring and a formyl group attached to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Difluorophenyl)-2-formylphenol typically involves the reaction of 2,3-difluorobenzaldehyde with phenol under specific conditions. One common method is the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts to enhance the reaction rate and selectivity is common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Difluorophenyl)-2-formylphenol undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 5-(2,3-Difluorophenyl)-2-carboxyphenol.
Reduction: 5-(2,3-Difluorophenyl)-2-hydroxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(2,3-Difluorophenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,3-Difluorophenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atoms can enhance the compound’s stability and bioavailability by affecting its electronic properties.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorophenol: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-Formylphenol: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
Uniqueness
5-(2,3-Difluorophenyl)-2-formylphenol is unique due to the presence of both fluorine atoms and a formyl group, which confer distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2,3-difluorophenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-3-1-2-10(13(11)15)8-4-5-9(7-16)12(17)6-8/h1-7,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJFKCAPJIQXLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685128 |
Source
|
Record name | 2',3'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-05-9 |
Source
|
Record name | 2',3'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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